molecular formula C23H20N4O5S B11101945 N-{2-Oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide

N-{2-Oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B11101945
M. Wt: 464.5 g/mol
InChI Key: AVTBBXICXRQTKZ-UHFFFAOYSA-N
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Description

N-{2-Oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a hydrazone linkage, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the hydrazone linkage. This step usually requires refluxing in ethanol or another suitable solvent.

    Sulfonamide Formation: The final step involves the reaction of the hydrazone with methanesulfonyl chloride and 4-phenoxyaniline under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for anticancer drug development .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-{2-Oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to enzyme active sites, inhibiting their activity. The hydrazone linkage allows for the formation of reactive intermediates that can interact with cellular components, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{2-Oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide apart is its combination of an indole moiety, hydrazone linkage, and sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide

InChI

InChI=1S/C23H20N4O5S/c1-33(30,31)27(16-11-13-18(14-12-16)32-17-7-3-2-4-8-17)15-21(28)25-26-22-19-9-5-6-10-20(19)24-23(22)29/h2-14,24,29H,15H2,1H3

InChI Key

AVTBBXICXRQTKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N=NC1=C(NC2=CC=CC=C21)O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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